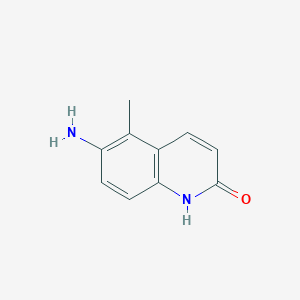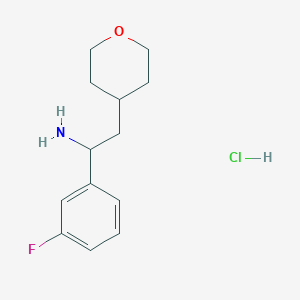![molecular formula C18H14ClF3N2O2S B2468471 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide CAS No. 1116006-04-2](/img/structure/B2468471.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a benzoxazine moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Chloro-Substituted Phenyl Ring: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chloro-substituted phenyl ring to the benzoxazine moiety.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide: can be compared with other benzoxazine derivatives and compounds containing trifluoromethyl groups.
Uniqueness
- The presence of both a benzoxazine ring and a trifluoromethyl group makes this compound unique, providing it with distinct chemical and biological properties that are not commonly found in other similar compounds.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S/c1-10-2-5-13-15(6-10)26-8-17(24-13)27-9-16(25)23-14-7-11(18(20,21)22)3-4-12(14)19/h2-7H,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPDYJNGUKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(CO2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2468390.png)
![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2468396.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/new.no-structure.jpg)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B2468403.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)

![4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2468409.png)
![1-methanesulfonyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B2468411.png)
